molecular formula C20H22N6O5S2 B12415797 Methyltetrazine-SS-NHS

Methyltetrazine-SS-NHS

Cat. No.: B12415797
M. Wt: 490.6 g/mol
InChI Key: SFIAJZGJDUJUCL-UHFFFAOYSA-N
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Description

Methyltetrazine-SS-NHS is a versatile compound widely used in the field of bioconjugation and click chemistry. It contains a methyltetrazine group and an N-hydroxysuccinimide (NHS) ester, making it highly reactive towards trans-cyclooctenes and primary amines, respectively. This dual reactivity allows for efficient and selective conjugation of biomolecules, facilitating various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-SS-NHS typically involves the reaction of methyltetrazine with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere to prevent hydrolysis of the NHS ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The compound is typically purified using column chromatography and characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .

Chemical Reactions Analysis

Types of Reactions: Methyltetrazine-SS-NHS undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyltetrazine-SS-NHS involves its dual reactivity towards primary amines and trans-cyclooctenes. The NHS ester reacts with primary amines to form stable amide bonds, while the methyltetrazine group undergoes an iEDDA reaction with trans-cyclooctenes to form a stable covalent bond. These reactions facilitate the efficient and selective conjugation of biomolecules, enabling various applications in scientific research and industry .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22N6O5S2

Molecular Weight

490.6 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropyl]disulfanyl]propanoate

InChI

InChI=1S/C20H22N6O5S2/c1-13-22-24-20(25-23-13)15-4-2-14(3-5-15)12-21-16(27)8-10-32-33-11-9-19(30)31-26-17(28)6-7-18(26)29/h2-5H,6-12H2,1H3,(H,21,27)

InChI Key

SFIAJZGJDUJUCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCC(=O)ON3C(=O)CCC3=O

Origin of Product

United States

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